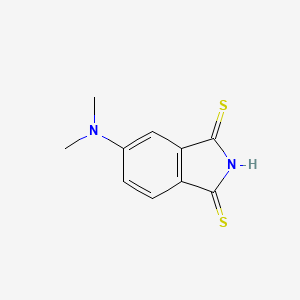
5-(Dimethylamino)isoindoline-1,3-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylamino)isoindoline-1,3-dithione is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are present in many synthetic compounds, natural products, and bioactive small molecules
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)isoindoline-1,3-dithione typically involves the reaction of isoindoline derivatives with dimethylamine and sulfur sources. One common method is the reaction of isoindoline-1,3-dione with dimethylamine and elemental sulfur under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques .
化学反应分析
Types of Reactions: 5-(Dimethylamino)isoindoline-1,3-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithione group to dithiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature: 0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature: -10 to 0°C.
Substitution: Various nucleophiles such as alkyl halides or aryl halides; reaction temperature: 25-50°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols.
Substitution: Substituted isoindoline derivatives.
科学研究应用
5-(Dimethylamino)isoindoline-1,3-dithione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-(Dimethylamino)isoindoline-1,3-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in the treatment of Alzheimer’s disease .
相似化合物的比较
Isoindoline-1,3-dione: Known for its anticancer and antimicrobial properties.
N-Substituted isoindolines: Display a wide range of biological activities, including enzyme inhibition and receptor modulation.
Uniqueness: 5-(Dimethylamino)isoindoline-1,3-dithione stands out due to its unique dithione group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of advanced materials and potential therapeutic agents .
属性
分子式 |
C10H10N2S2 |
|---|---|
分子量 |
222.3 g/mol |
IUPAC 名称 |
5-(dimethylamino)isoindole-1,3-dithione |
InChI |
InChI=1S/C10H10N2S2/c1-12(2)6-3-4-7-8(5-6)10(14)11-9(7)13/h3-5H,1-2H3,(H,11,13,14) |
InChI 键 |
OHWZDGMPEGCYCT-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC2=C(C=C1)C(=S)NC2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















